
CM572
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CM572 is a selective antagonist of the putative sigma-2.
Applications De Recherche Scientifique
1. Characterization in Early Hydatidiform Moles
Research conducted by Fukunaga (2002) revealed that CM572, referred to as p57(KIP2), a paternally imprinted inhibitor gene, plays a crucial role in the development of androgenetic complete moles (CMs). This study highlighted the differential expression of p57 in cytotrophoblasts and villous stromal cells, distinguishing CMs from other gestational trophoblastic diseases, thereby aiding in early diagnosis and management of these conditions (Fukunaga, 2002).
2. Implications in Chronic Myelogenous Leukemia (CML)
Several studies have focused on the implications of CM572 in the treatment of CML. O'Dwyer, Mauro, and Druker (2002) emphasized the role of CM572 in gene product-targeted therapy for CML, marking a paradigm shift in treatment approaches. It specifically targets the Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome characteristic of CML, offering promising treatment options (O'Dwyer, Mauro, & Druker, 2002). Additional research by Druker et al. (2001) and Kantarjian et al. (2002) supports these findings, highlighting the efficacy and safety of CM572 in inducing cytogenetic and hematologic responses in chronic-phase CML (Druker et al., 2001); (Kantarjian et al., 2002).
3. Therapeutic Strategies Against CML
Vigneri and Wang (2001) explored innovative therapeutic strategies against CML, involving the nuclear entrapment of BCR–ABL tyrosine kinase, which is inhibited by CM572. This approach holds potential for selective killing of CML cells, offering a breakthrough in leukemia treatment (Vigneri & Wang, 2001).
4. Molecular Diagnostics and Therapeutics
Mills, Lu, and Kohn (2001) discussed the integration of molecular diagnostics with molecular therapeutics, exemplified by CM572 in CML treatment. They emphasized the importance of identifying sensitive patients through molecular diagnostics to effectively utilize targeted therapies like CM572 (Mills, Lu, & Kohn, 2001).
5. Study of Genetic Loci in Murine Models
Scalzo et al. (1990) identified a genetic locus, Cmv-1, that regulates murine cytomegalovirus replication, providing insights into the genetic control of viral infections. This research holds significance in understanding systemic CMV infection and its control (Scalzo et al., 1990).
6. Behavioral Profiles in C57BL/6 Substrains
Matsuo et al. (2010) conducted a study on the behavioral profiles of C57BL/6 substrains, which is relevant for understanding the influence of genetic backgrounds on behavioral phenotypes. This research is crucial for selecting appropriate substrains in genetic and behavioral studies (Matsuo et al., 2010).
Propriétés
Numéro CAS |
1121932-91-9 |
|---|---|
Nom du produit |
CM572 |
Formule moléculaire |
C22H23FN4O2S |
Poids moléculaire |
426.51 |
Nom IUPAC |
3-(4-(4-(4-Fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one |
InChI |
InChI=1S/C22H23FN4O2S/c23-17-3-6-19(7-4-17)26-13-11-25(12-14-26)9-1-2-10-27-20-8-5-18(24-16-30)15-21(20)29-22(27)28/h3-8,15H,1-2,9-14H2 |
Clé InChI |
GMDKRSGIJNEPIP-UHFFFAOYSA-N |
SMILES |
O=C1OC2=CC(N=C=S)=CC=C2N1CCCCN3CCN(C4=CC=C(F)C=C4)CC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CM572; CM-572; CM 572; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



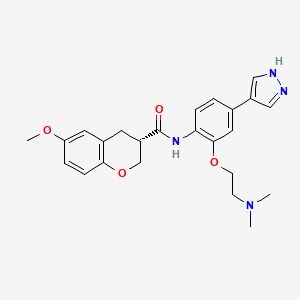
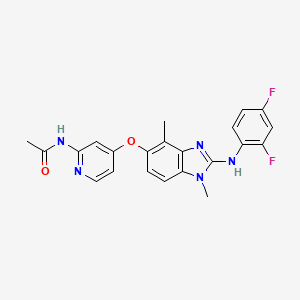
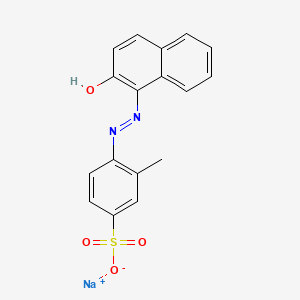
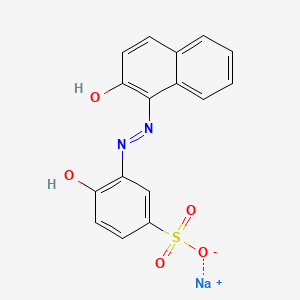
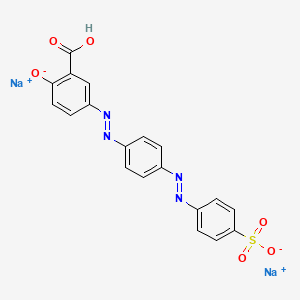
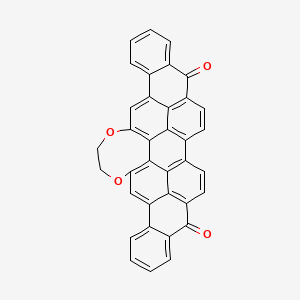

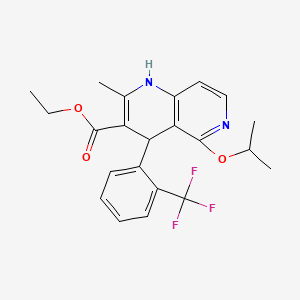
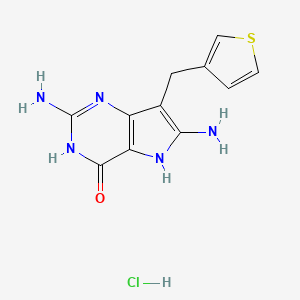

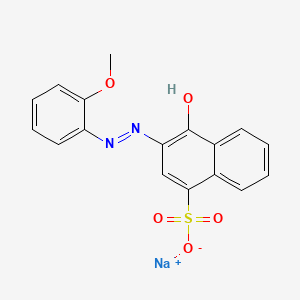
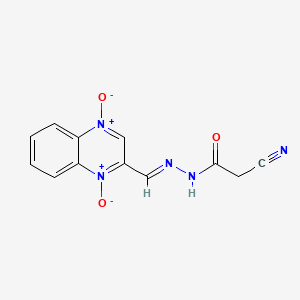

![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)